molecular formula C9H6Cl2N2 B3289403 4,5-Dichloroquinolin-3-amine CAS No. 857759-50-3

4,5-Dichloroquinolin-3-amine

Cat. No.: B3289403
CAS No.: 857759-50-3
M. Wt: 213.06 g/mol
InChI Key: RNUPSHUBBPWFHV-UHFFFAOYSA-N
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Description

4,5-Dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position of the quinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the reaction of 4,5-dichloroquinoline with ammonia or an amine under suitable conditions. The reaction can be catalyzed by various agents, including palladium catalysts in the presence of bases such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process parameters, such as temperature, pressure, and reaction time, are meticulously controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dichloroquinolin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cellular processes such as replication and transcription, ultimately resulting in cell death. The exact pathways and targets are still under investigation, but it is believed to involve multiple mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dichloroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPSHUBBPWFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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